3-Octyn-1-ol chemical properties and structure
3-Octyn-1-ol chemical properties and structure
An In-depth Technical Guide to 3-Octyn-1-ol: Chemical Properties and Structure
Introduction
3-Octyn-1-ol is an organic compound classified as an alkyne alcohol.[1] Its unique structure, featuring a carbon-carbon triple bond and a primary hydroxyl group, imparts specific reactivity that makes it a valuable intermediate in various fields of organic synthesis.[1] This document provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 3-Octyn-1-ol, intended for researchers, scientists, and professionals in drug development. Applications for this molecule include its use as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, flavors, and fragrances.[1][2]
Chemical Structure and Identifiers
3-Octyn-1-ol is an eight-carbon chain alcohol with a triple bond located between the third and fourth carbon atoms.[1] The terminal hydroxyl group contributes to its polarity and the potential for hydrogen bonding.[1]
Caption: Key chemical identifiers for 3-Octyn-1-ol.
Physicochemical Properties
3-Octyn-1-ol is typically a colorless liquid with a distinct, pungent odor.[1][2] It is soluble in organic solvents.[1] Reports on its solubility in water vary, with some sources indicating it is soluble while others state it has limited solubility, likely due to its hydrophobic carbon chain.[1][3][4]
Table 1: Physical and Chemical Properties of 3-Octyn-1-ol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [1][3][5][6] |
| Molecular Weight | 126.20 g/mol | [5][6][7] |
| CAS Number | 14916-80-4 | [1][3][7] |
| Appearance | Colorless Liquid | [1][3] |
| Density | 0.880 g/mL at 25 °C | [3][4][7] |
| Boiling Point | 86-88 °C at 9 mmHg | [3] |
| Melting Point | -39 °C (estimate) | [3] |
| Refractive Index | n20/D 1.4569 | [3][4][7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Octyn-1-ol. Key spectral information is available through various public databases.
Table 2: Spectroscopic Data Sources
| Spectrum Type | Available Data Source(s) |
| ¹H NMR | PubChem[8] |
| Mass Spectrometry (GC-MS) | NIST Chemistry WebBook, PubChem[8][9] |
| Infrared (IR) Spectroscopy | NIST Chemistry WebBook, PubChem[5][8][10] |
| Raman Spectroscopy | PubChem[8] |
Reactivity and Applications
The presence of both an alkyne and an alcohol functional group makes 3-Octyn-1-ol a versatile synthetic intermediate.[1]
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Reactions: It can participate in various chemical reactions, including oxidation and substitution.[1] A notable application is its use in the study of the reduction of acetylenic compounds to (E)-alkenes using alkali metals in liquid ammonia.[1]
-
Synthetic Intermediate: It serves as a precursor for the preparation of other valuable chemicals, such as (3Z)-octen-1-ol, 7-octyn-1-ol, and 3-cis-octenoic acid.[4]
-
Industrial Applications: It finds use in corrosion inhibitor formulations, as a solvent stabilizer, and as a biodegradable chemical intermediate.[1] In the pharmaceutical industry, it can be a starting material for the synthesis of bioactive compounds and pharmaceutical intermediates.[2]
Experimental Protocols: Synthesis
Multiple synthetic routes to 3-Octyn-1-ol have been reported. One common method involves the reaction of a Grignard reagent with ethylene oxide.
Method 1: Grignard Reaction with Ethylene Oxide
This procedure involves two main stages: the formation of a Grignard reagent from butylacetylene, followed by its reaction with ethylene oxide and subsequent hydrolysis.
Caption: General workflow for the synthesis of 3-Octyn-1-ol.
Detailed Protocol:
-
Grignard Reagent Formation: Prepare the Grignard reagent from butylacetylene. (Detailed conditions for this initial step are assumed from standard organometallic procedures).
-
Reaction: Maintain the solution of the Grignard reagent at a temperature between 0°C and 60°C.
-
Addition of Ethylene Oxide: Add ethylene oxide dropwise to the Grignard solution. A molar ratio of 1.6 to 3 times that of the starting butylacetylene is preferable.[11]
-
Hydrolysis: The reaction mixture is then hydrolyzed by contacting it with an aqueous acidic solution.[11]
-
Purification: The final product, 3-Octyn-1-ol, is isolated via distillation.[11] This method typically results in yields of 80% to 85%.[11]
Method 2: Alkylation of 3-Butyn-1-ol An alternative synthesis involves the alkylation of a smaller acetylenic alcohol.
-
Protocol: 3-Octyn-1-ol can be prepared from 3-butyn-1-ol and 1-bromobutane.[4] This method involves the deprotonation of the terminal alkyne of 3-butyn-1-ol to form an acetylide, which then acts as a nucleophile to displace the bromide from 1-bromobutane.
Safety and Handling
3-Octyn-1-ol is classified as an irritant and requires careful handling.
-
Hazards: It is irritating to the eyes, skin, and respiratory system.[2][3][8] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7][8]
-
Precautions: Standard personal protective equipment, including eye shields and gloves, should be used.[7] Work should be conducted in a well-ventilated area.
-
Storage: It is classified as a combustible liquid and should be stored in a cool, dry place.[2][7]
References
- 1. CAS 14916-80-4: 3-Octyn-1-ol | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 3-Octyn-1-ol | 14916-80-4 [chemicalbook.com]
- 5. 3-Octyn-1-ol [webbook.nist.gov]
- 6. 3-Octyn-1-ol | CAS No- 14916-80-4 | Simson Pharma Limited [simsonpharma.com]
- 7. 3-辛炔-1-醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Octyn-1-ol | C8H14O | CID 84694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Octyn-1-ol [webbook.nist.gov]
- 10. 3-Octyn-1-ol [webbook.nist.gov]
- 11. prepchem.com [prepchem.com]
